molecular formula C9H12N2O2 B1522506 5-Amino-2-hydroxy-N,N-dimethylbenzamide CAS No. 862853-55-2

5-Amino-2-hydroxy-N,N-dimethylbenzamide

Cat. No. B1522506
CAS RN: 862853-55-2
M. Wt: 180.2 g/mol
InChI Key: IDCKXADBLINSNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-hydroxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 5-Amino-2-hydroxy-N,N-dimethylbenzamide is 1S/C9H12N2O2/c1-11(2)9(13)7-5-6(10)3-4-8(7)12/h3-5,12H,10H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Amino-2-hydroxy-N,N-dimethylbenzamide is a solid substance at room temperature . More specific physical and chemical properties are not provided in the sources retrieved.

Scientific Research Applications

Reductive Chemistry in Novel Bioreductive Drugs

5-Amino-2-hydroxy-N,N-dimethylbenzamide has been studied in the context of reductive chemistry, particularly in bioreductive drugs. These drugs show selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction. This compound undergoes reduction via electron addition, primarily at specific nitro groups, leading to the formation of cytotoxic amines and hydroxylamines. These reduction products have shown significant cytotoxicity, making them potential candidates for cancer therapy (Palmer et al., 1995).

Bioactivation and DNA Interactions

The active form of this compound, after bioreduction, can interact with thioesters to form DNA-DNA interstrand crosslinking agents. This process is vital for its cytotoxicity, as these crosslinks can significantly impact cellular function and viability. Such properties make it a valuable agent in studying cellular responses to DNA damage and potential therapeutic applications (Knox et al., 1991).

Neuropharmacological Studies

5-Amino-2-hydroxy-N,N-dimethylbenzamide has been involved in neuropharmacological research, particularly in studying selective inhibition of neurotransmitter uptake. Understanding this compound's interaction with neurotransmitter systems can provide insights into developing new treatments for psychiatric disorders such as depression and anxiety (Lindberg et al., 1978).

Metabolic Pathway Studies

Studies on this compound have also included exploring its metabolic pathways. These studies can provide insights into how the compound is processed in biological systems, which is crucial for drug development and understanding the potential impact of its metabolites on physiological processes (Kanamori et al., 2002).

properties

IUPAC Name

5-amino-2-hydroxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(2)9(13)7-5-6(10)3-4-8(7)12/h3-5,12H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCKXADBLINSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679018
Record name 5-Amino-2-hydroxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-hydroxy-N,N-dimethylbenzamide

CAS RN

862853-55-2
Record name 5-Amino-2-hydroxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-hydroxy-N,N-dimethylbenzamide
Reactant of Route 2
5-Amino-2-hydroxy-N,N-dimethylbenzamide
Reactant of Route 3
5-Amino-2-hydroxy-N,N-dimethylbenzamide
Reactant of Route 4
Reactant of Route 4
5-Amino-2-hydroxy-N,N-dimethylbenzamide
Reactant of Route 5
Reactant of Route 5
5-Amino-2-hydroxy-N,N-dimethylbenzamide
Reactant of Route 6
Reactant of Route 6
5-Amino-2-hydroxy-N,N-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.